Welcome to the BenchChem Online Store!
molecular formula C34H32N2 B8555048 N~1~,N~1~,N~2~,N~2~-Tetrakis(3-methylphenyl)benzene-1,2-diamine CAS No. 169509-14-2

N~1~,N~1~,N~2~,N~2~-Tetrakis(3-methylphenyl)benzene-1,2-diamine

Cat. No. B8555048
M. Wt: 468.6 g/mol
InChI Key: QUTZMKSKWOZVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05494765

Procedure details

The procedure of Example 1 was repeated except the use of 5.4 g of o-phenylenediamine of the formula (12) and 42.6 g of m-iodotoluene of the formula (14): ##STR11## as a starting material to obtain the expected compound of the formula (4) (12.6 g, yield: 55.1%).
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
55.1%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].I[C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[CH:14][CH:15]=1>>[CH3:16][C:12]1[CH:11]=[C:10]([N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=2)[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
42.6 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C
Step Four
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)N(C1=C(C=CC=C1)N(C1=CC(=CC=C1)C)C1=CC(=CC=C1)C)C1=CC(=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.